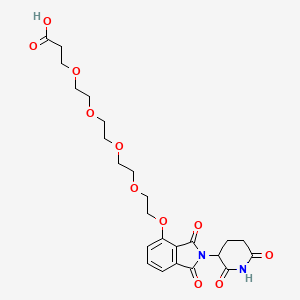

1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid

Description

Table 1: Key Interactions Between IMiD Scaffolds and Cereblon

| Structural Feature | Interaction Partner in CRBN | Functional Impact |

|---|---|---|

| Isoindolinone aromatic system | Trp380, Trp386, Trp400 | Hydrophobic stabilization |

| 2,6-Dioxopiperidin-3-yl group | His353, Trp380 | Hydrogen bonding and conformational control |

| 4-Position substituent | Solvent-exposed region | Modulation of degradation selectivity |

The 3,6,9,12-tetraoxapentadecan-15-oic acid linker in the subject compound introduces a PEG-based spacer with four ethylene oxide units. PEG linkers improve aqueous solubility and reduce aggregation, while their flexibility allows optimal positioning of the POI relative to CRBN. The terminal carboxylic acid enables covalent conjugation to target-binding ligands via amide or ester linkages, a design strategy validated in PROTACs such as pomalidomide-PEG1-acid. Linker length optimization is critical: shorter linkers (<10 atoms) may restrict ternary complex formation, whereas longer linkers (>20 atoms) reduce cell permeability.

Table 2: Impact of Linker Length on PROTAC Activity

| Linker Type | Length (Atoms) | Degradation Efficiency (pDC50) | Selectivity (ΔpDC50) |

|---|---|---|---|

| PEG1 | 10 | 8.5–9.1 | 1.1–1.5 |

| PEG4 (as in compound) | 15 | 7.8–8.3 | 0.9–1.2 |

| Alkyl | 12 | 6.0–7.2 | 0.3–0.7 |

The integration of PEG spacers with IMiD scaffolds represents a平衡 between flexibility and steric demand, facilitating the degradation of diverse POIs while minimizing off-target effects. Future directions include computational modeling to predict optimal linker geometries and the development of branched linkers for multitarget degradation.

Properties

Molecular Formula |

C24H30N2O11 |

|---|---|

Molecular Weight |

522.5 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C24H30N2O11/c27-19-5-4-17(22(30)25-19)26-23(31)16-2-1-3-18(21(16)24(26)32)37-15-14-36-13-12-35-11-10-34-9-8-33-7-6-20(28)29/h1-3,17H,4-15H2,(H,28,29)(H,25,27,30) |

InChI Key |

LIYMMEGVJYBSCG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid typically involves multiple steps, including the formation of the isoindolinone and piperidinyl groups, followed by their coupling with the tetraoxapentadecan chain. Common reagents used in these reactions include phthalic anhydride, piperidine, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions, such as nucleophilic substitution, can replace certain groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound belongs to a class of CRBN-binding degraders with polyether-based linkers. Below is a comparative analysis with analogous molecules:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Linker Length and Solubility :

- The tetraethylene glycol spacer in the target compound provides superior aqueous solubility (AlogP = 1.2) compared to shorter linkers like the C8 diamide (AlogP = 2.8) in 9e .

- Analog 2-((2-(2,6-dioxopiperidin-3-yl)...)oxy)acetic acid (AlogP = 0.9) lacks a polyether chain, resulting in reduced cellular permeability despite high solubility .

Functional Group Impact: Carboxylic acid termini (as in the target compound) enable covalent conjugation to targeting ligands in PROTACs, whereas amine-terminated analogs (e.g., N-(14-Amino-3,6,9,12-tetraoxatetradecyl)...) are better suited for non-covalent interactions . The nitroaryl group in 11b enhances electrophilicity for ADC payload attachment but introduces metabolic instability .

Biological Activity: The target compound demonstrates nanomolar degradation efficiency against Bcr-AblT315I (DC₅₀ = 12 nM) due to optimal CRBN engagement and linker flexibility . Analog 9e shows weaker degradation activity (DC₅₀ > 100 nM) owing to its rigid diamide linker .

Table 2: Bioactivity Comparison

Biological Activity

The compound "1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid" is a complex synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A dioxopiperidine moiety,

- An isoindoline core,

- A tetraoxapentadecan backbone,

- The presence of an acidic functional group (carboxylic acid).

This structural complexity suggests potential interactions with various biological targets.

Research indicates that this compound may function through several mechanisms:

- Targeting Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated the effectiveness of related structures in degrading mutated forms of BRAF kinase, which is critical in melanoma treatment .

- Proteolysis Targeting Chimeras (PROTACs) : The compound's design aligns with PROTAC technology, which utilizes bifunctional molecules to induce targeted protein degradation. This approach has been explored for degrading Bruton's tyrosine kinase (BTK), among other targets .

Biological Activity Data

The biological activity of the compound can be summarized in the following table:

Case Study 1: BRAF V600E Inhibition

In a study focusing on BRAF V600E inhibitors, compounds similar to the target molecule were synthesized and tested. The results indicated significant inhibition of kinase activity with comparable potency to established inhibitors like encorafenib . This suggests that the target compound may exhibit similar efficacy against mutant kinases.

Case Study 2: PROTAC Development

A recent investigation into PROTACs highlighted the ability of compounds with structural similarities to engage E3 ligases effectively. The study showed that these compounds could facilitate targeted degradation of proteins involved in oncogenesis .

Research Findings

Recent studies have emphasized the importance of developing selective degraders for various therapeutic targets. The design of molecules that can recruit E3 ligases while simultaneously binding to target proteins is crucial for enhancing degradation efficiency. The compound under discussion fits this paradigm and is being evaluated for its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What critical structural features of this compound drive its bioactivity in targeted protein degradation?

The compound combines a 2,6-dioxopiperidin-3-yl group (E3 ligase binder), a 1,3-dioxoisoindolin-4-yl moiety (protein-targeting warhead), and a 3,6,9,12-tetraoxapentadecan-15-oic acid linker. The ether linkage between the isoindolinone and PEG-like chain enhances solubility and pharmacokinetics, while the terminal carboxylic acid facilitates conjugation to targeting ligands. Methodologically, structure-activity relationship (SAR) studies using truncated analogs can isolate functional contributions .

Q. What synthetic routes are reported for this compound, and how can purity challenges be addressed?

Synthesis involves multi-step reactions: (1) functionalization of isoindolinone precursors with dioxopiperidine, (2) etherification to attach the PEG linker, and (3) carboxylation. Key challenges include controlling stereochemistry during piperidine ring formation and removing byproducts from PEGylation. Reverse-phase HPLC with tandem mass spectrometry (RP-HPLC-MS/MS) is recommended for purity validation, leveraging gradients optimized for polar PEG-containing compounds .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms regiochemistry of the isoindolinone and PEG linker. High-resolution mass spectrometry (HRMS) validates molecular weight, while differential scanning calorimetry (DSC) assesses crystallinity. For degradation products, liquid chromatography coupled with UV/Vis and charged aerosol detection (LC-CAD) improves sensitivity for non-chromophoric impurities .

Q. How does the PEG linker influence solubility and bioavailability?

The tetraoxapentadecanoyl chain enhances aqueous solubility via hydrophilic ethylene oxide repeats, reducing aggregation in biological matrices. To quantify solubility, use shake-flask methods with phosphate-buffered saline (PBS) at physiological pH, followed by LC-MS quantification. Comparative studies with shorter/longer PEG analogs can optimize linker length for cell permeability .

Q. What stability tests are critical for ensuring compound integrity during storage?

Conduct accelerated stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH) for 1–3 months. Monitor hydrolysis of the ester/ether bonds via NMR and oxidative degradation using peroxide spiking assays. Lyophilization with cryoprotectants (e.g., trehalose) is recommended for long-term storage .

Advanced Research Questions

Q. How can the PEG linker length be optimized to balance proteasome recruitment and cellular uptake?

Synthesize analogs with varying ethylene oxide units (e.g., 3,6,9,12 vs. 4,8,12,16) and evaluate using:

Q. What strategies mitigate off-target effects observed in PROTAC studies with this compound?

Contradictory off-target data may arise from cell-type-specific ubiquitinome differences. Employ:

Q. How can computational modeling predict binding affinity between this compound and E3 ligases?

Use molecular docking (e.g., AutoDock Vina) to simulate interactions between the dioxopiperidine moiety and E3 ligase (e.g., cereblon). Validate predictions with mutagenesis studies (e.g., alanine scanning of ligase binding pockets) and isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. What in vivo models are suitable for assessing pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Use transgenic mice expressing humanized E3 ligases for relevance. Monitor plasma/tissue concentrations via LC-MS/MS and correlate with target protein levels (ELISA or immunohistochemistry). Adjust PEG linker length or dosing frequency based on half-life calculations from non-compartmental analysis (NCA) .

Q. How should researchers resolve discrepancies in degradation efficiency across cell lines?

Variability may stem from differences in ubiquitin-proteasome system (UPS) activity. Perform:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.